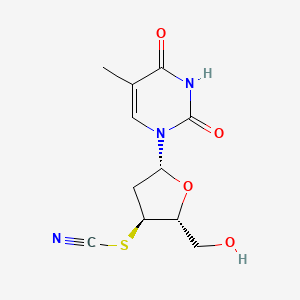
Thymidine, 3'-thio-, 3'-cyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-thio-, 3’-cyanate is a modified nucleoside analog that incorporates a sulfur atom at the 3’ position and a cyanate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-thio-, 3’-cyanate typically involves the modification of thymidine through a series of chemical reactions. One common approach is the substitution of the hydroxyl group at the 3’ position with a thiol group, followed by the introduction of a cyanate group. The reaction conditions often require the use of specific reagents such as thiolating agents and cyanogen bromide under controlled temperatures and pH levels.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: Thymidine, 3’-thio-, 3’-cyanate can undergo oxidation reactions where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the cyanate group or to convert the sulfur atom to a thiol group.
Substitution: Various nucleophilic substitution reactions can occur, particularly at the cyanate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents and conditions used.
科学的研究の応用
Thymidine, 3’-thio-, 3’-cyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound is utilized in cell proliferation assays and DNA synthesis studies due to its ability to incorporate into DNA.
Industry: It can be used in the production of diagnostic reagents and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism by which Thymidine, 3’-thio-, 3’-cyanate exerts its effects involves its incorporation into DNA during replication. The presence of the sulfur atom and cyanate group can interfere with normal DNA synthesis and function, potentially leading to the inhibition of cell proliferation. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair pathways.
類似化合物との比較
Thymidine: The standard nucleoside without modifications.
3’-Thio-thymidine: A similar compound with only the sulfur modification.
3’-Cyanate-thymidine: A compound with only the cyanate modification.
Uniqueness: Thymidine, 3’-thio-, 3’-cyanate is unique due to the combination of both sulfur and cyanate modifications, which confer distinct chemical and biological properties. This dual modification can enhance its stability, reactivity, and potential biological activity compared to its analogs.
特性
CAS番号 |
108895-44-9 |
|---|---|
分子式 |
C11H13N3O4S |
分子量 |
283.31 g/mol |
IUPAC名 |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] thiocyanate |
InChI |
InChI=1S/C11H13N3O4S/c1-6-3-14(11(17)13-10(6)16)9-2-8(19-5-12)7(4-15)18-9/h3,7-9,15H,2,4H2,1H3,(H,13,16,17)/t7-,8+,9-/m1/s1 |
InChIキー |
XOIJFPHQOPQRER-HRDYMLBCSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)SC#N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


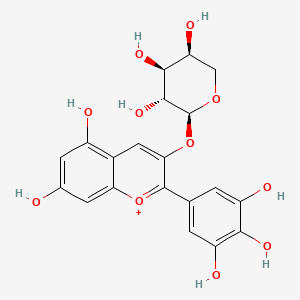
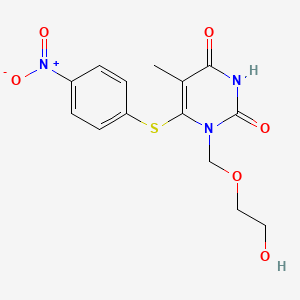
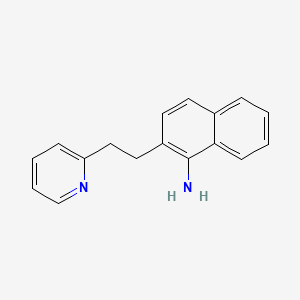

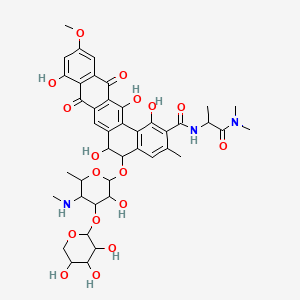
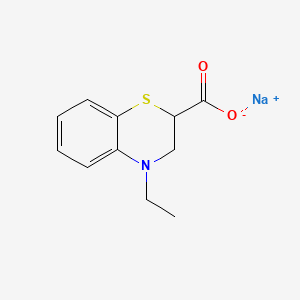

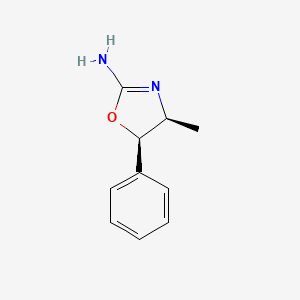
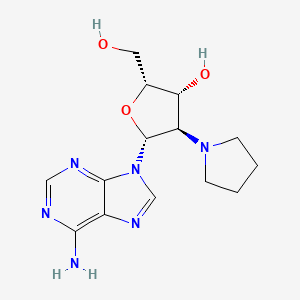
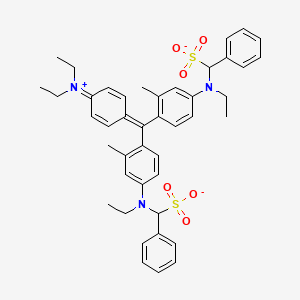
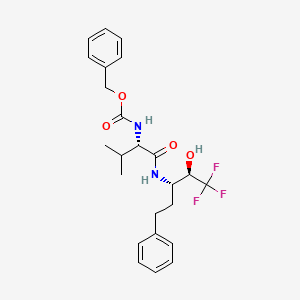
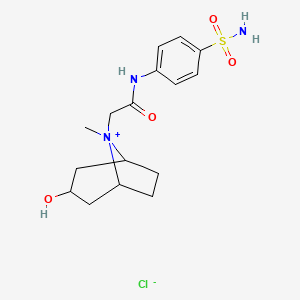
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)

